molecular formula C4H7FO2 B1200532 2-Fluoroethyl acetate CAS No. 462-26-0

2-Fluoroethyl acetate

Cat. No.: B1200532
CAS No.: 462-26-0
M. Wt: 106.1 g/mol
InChI Key: PVDYNYCZGYOXAF-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

Molecular Formula and IUPAC Terminology

The molecular formula of 2-fluoroethyl acetate is C₄H₇FO₂ , representing a fluorine-substituted ethyl ester of acetic acid. The International Union of Pure and Applied Chemistry (IUPAC) designates its systematic name as This compound , reflecting the fluorine atom's position on the ethyl group.

Table 1: Molecular Formula and Key Identifiers

Property Value
Molecular formula C₄H₇FO₂
IUPAC name This compound
Molecular weight 106.10 g/mol

Synonyms and Alternative Names

This compound is recognized by multiple synonyms across chemical databases and literature:

Table 2: Common Synonyms

Synonym Source
beta-Fluoroethylacetate PubChem, ChemBK
2-Fluoroethanol acetate PubChem, Chemsrc
Acetic acid, 2-fluoroethyl ester PubChem, CymitQuimica
Ethanol, 2-fluoro-, acetate CAS Common Chemistry

Chemical Abstract Registry Identification

The Chemical Abstracts Service (CAS) registry number for this compound is 462-26-0 , a unique identifier used in regulatory and commercial contexts.

Structural Representation and Notation Systems

The compound’s structure comprises an acetate group (CH₃COO−) linked to a 2-fluoroethyl moiety (CH₂CH₂F). Key structural notations include:

  • SMILES : CC(=O)OCCF
  • InChI : InChI=1S/C4H7FO2/c1-4(6)7-3-2-5/h2-3H2,1H3
  • InChIKey : PVDYNYCZGYOXAF-UHFFFAOYSA-N

Table 3: Structural Identifiers

Notation System Value
CAS No. 462-26-0
SMILES CC(=O)OCCF
InChIKey PVDYNYCZGYOXAF-UHFFFAOYSA-N

The 2D structure features an ester functional group with a fluorine atom at the beta position of the ethyl chain. 3D conformational models highlight its planar ester group and tetrahedral geometry around the fluorine-bearing carbon.

Properties

IUPAC Name

2-fluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDYNYCZGYOXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196759
Record name beta-Fluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-26-0
Record name Ethanol, 2-fluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Fluoroethylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Fluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl acetate can be synthesized through the reaction of 2-fluoro-1-ethanol with acetic anhydride . The reaction typically proceeds under mild conditions, producing this compound and acetic acid as a byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

PET Imaging Agents

One of the prominent applications of 2-fluoroethyl acetate is in the development of positron emission tomography (PET) imaging agents. Derivatives such as 2-(4-(2-[^18F]fluoroethoxy)benzamido)acetate are utilized for tumor imaging due to their stability and radiochemical purity. These compounds allow for enhanced visualization of metabolic processes in tumors, aiding in cancer diagnosis and treatment monitoring.

Lithium Battery Technology

This compound serves as a co-solvent in lithium secondary batteries. Its incorporation improves cycling efficiency and suppresses discharge capacity fading over time. Research indicates that using this compound can significantly enhance the performance of lithium-ion batteries, making it a valuable component in energy storage solutions .

Brain Metabolism Studies

In neuroscience research, this compound is employed as a marker for glial metabolism in the brain. This application provides insights into regional brain metabolism and helps researchers understand various neurological conditions.

Synthesis of Fluorinated Compounds

The compound is also instrumental in the biochemical synthesis of complex fluorinated molecules. Its unique structure allows for the creation of various fluorinated derivatives that are valuable in pharmaceutical and agrochemical research .

Case Study 1: PET Imaging

A study highlighted the use of this compound derivatives in PET imaging for cancer detection. The research demonstrated that these compounds provided clearer images due to their favorable pharmacokinetics and stability during imaging procedures .

Case Study 2: Lithium-Ion Batteries

In experimental setups involving lithium-ion batteries, the inclusion of this compound as a co-solvent significantly improved discharge capacity and overall battery life compared to traditional solvents .

Mechanism of Action

The mechanism of action of 2-fluoroethyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2FEA with structurally related fluorinated acetates, emphasizing key differences in properties, applications, and synthesis.

Ethyl Fluoroacetate (EFA)

  • Structural Difference : EFA is a positional isomer of 2FEA, with fluorine on the acetate group instead of the ethyl chain (Figure 1) .
  • Physical Properties :
    • Relative Permittivity : EFA (ε = 10.2) > 2FEA (ε = 7.8) at 25°C.
    • Viscosity : EFA (0.60 mPa·s) < 2FEA (0.75 mPa·s) at 25°C.
  • Electrolytic Performance : LiPF₆ electrolytes in EFA exhibit higher conductivity than 2FEA at 25°C (4.5 mS/cm vs. 3.8 mS/cm) but inferior high-temperature (>60°C) stability .
  • Applications : EFA’s higher polarity limits its utility in lithium batteries compared to 2FEA, which shows superior cycling performance .

Ethyl Acetate (EA)

  • Structural Difference: Non-fluorinated parent compound.
  • Physical Properties :
    • Relative Permittivity : EA (ε = 6.0) < 2FEA (ε = 7.8).
    • Viscosity : EA (0.45 mPa·s) < 2FEA (0.75 mPa·s).
  • Electrolytic Performance : EA-based electrolytes have lower conductivity (3.0 mS/cm at 25°C) than 2FEA but are less stable under thermal stress .

Ethyl 2-(4-Fluorophenoxy)acetate

  • Structure: Contains a fluorophenoxy group (CAS 2248-56-8; C₁₀H₁₁FO₃).
  • Synthesis : Achieves high yields (up to 95.6%) via optimized routes .
  • Applications : Primarily a synthetic intermediate, unlike 2FEA’s role in electrochemistry.

Ethyl 2-(2-Fluorophenyl)acetate

  • Structure : Fluorine on the phenyl ring (CAS 584-74-7; C₁₀H₁₁FO₂).
  • Applications : Used in pharmaceutical synthesis (e.g., bioactive molecules), contrasting with 2FEA’s industrial applications .

Ethyl 2-(2,4-Difluorophenyl)acetate

  • Structure : Difluorinated phenyl group (CAS 1193392-97-0; C₁₂H₁₅FO₄).
  • Research Focus : Crystal structure analysis and supramolecular synthon behavior, diverging from 2FEA’s electrochemical studies .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Fluorine Position Relative Permittivity (25°C) Viscosity (mPa·s, 25°C) Key Application
2-Fluoroethyl acetate C₄H₇FO₂ Ethyl chain 7.8 0.75 Lithium batteries
Ethyl fluoroacetate C₄H₇FO₂ Acetate carbonyl 10.2 0.60 Solvent chemistry
Ethyl acetate C₄H₈O₂ None 6.0 0.45 General solvent
Ethyl 2-(4-fluorophenoxy)acetate C₁₀H₁₁FO₃ Phenoxy ring N/A N/A Synthetic intermediate

Table 2: Electrolytic Performance in LiPF₆ Solutions (1.0 M)

Compound Conductivity (mS/cm, 25°C) Capacity Retention (Li|LiCoO₂, 100 cycles) Thermal Stability (>60°C)
This compound 3.8 92% High
Ethyl fluoroacetate 4.5 78% Moderate
Ethyl acetate 3.0 65% Low

Key Research Findings

Position Isomerism Effects : 2FEA’s fluorine placement on the ethyl chain reduces polarity compared to EFA, enhancing compatibility with lithium salts and improving battery performance .

Synthetic Accessibility : 2FEA is synthesized via fluorination of ethyl acetate derivatives, whereas phenyl-substituted analogs (e.g., ethyl 2-(2-fluorophenyl)acetate) require multi-step aryl functionalization .

Biological Activity

2-Fluoroethyl acetate (C4H7FO2) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and imaging technologies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a colorless liquid with a fruity odor. Its structure includes a fluorine atom attached to an ethyl acetate moiety, which contributes to its unique reactivity and solubility properties. The compound can be metabolized into 2-fluoroethanol and acetic acid upon entering biological systems, which influences its biological effects and interactions with molecular targets.

The biological activity of this compound is primarily attributed to its metabolic pathways and interactions with various enzymes and proteins. It can influence several metabolic processes, which may lead to significant biological effects:

  • Metabolism : Upon administration, this compound is metabolized to 2-fluoroethanol, which can further participate in various biochemical reactions.
  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in critical cellular processes, potentially altering their function and leading to apoptosis or other cellular responses .

1. Imaging Agents

This compound derivatives are utilized in Positron Emission Tomography (PET) imaging. For instance, compounds like 2-(4-(2-[18F]fluoroethoxy)benzamido)acetate are employed in tumor imaging due to their stability and radiochemical purity.

2. Cancer Treatment

Fluorinated derivatives of this compound are being explored for their potential in cancer diagnosis and monitoring. These compounds can serve as markers for glial metabolism in the brain, providing insights into regional brain metabolism.

3. Neuroinflammation Studies

Research indicates that this compound may play a role in neuroinflammation models. In studies involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, derivatives showed increased uptake in the brain, suggesting potential applications in studying inflammatory processes .

Toxicity Profile

The toxicity of this compound has been assessed through various studies. The compound exhibits an LD50 of approximately 18 mg/kg, indicating a relatively low toxicity profile compared to other fluorinated compounds . However, its biological effects necessitate careful handling and further investigation into its safety profile.

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityLD50 (mg/kg)
This compoundC4H7FO2Tumor imaging, neuroinflammation studies18
Ethyl FluoroacetateC4H7FO2Similar applications but different reactivity~20
2-FluoroethanolC2H5FOMetabolite of this compoundNot specified

Case Studies

  • Tumor Imaging : A study demonstrated the use of a derivative of this compound labeled with fluorine-18 for PET imaging in tumor-bearing mice. The compound showed significant uptake in tumors compared to surrounding tissues, indicating its potential as an imaging agent for cancer diagnostics .
  • Neuroinflammation : Another research project evaluated the biodistribution of a radiolabeled analog of honokiol containing a 4′-O-(2-fluoroethyl) moiety in LPS-induced neuroinflammation models. The results indicated that the compound could effectively target COX-2 pathways involved in inflammation .

Q & A

Q. What are best practices for reporting 2FEA’s physicochemical data to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for solvent characterization:
  • Purity : Report GC-MS/NMR purity (>99%).
  • Density/Temperature Curves : Use pycnometers with ±0.0001 g/cm³ precision.
  • Data Tables : Include raw data (e.g., conductivity vs. temperature) as supplementary material. Reference NIST standards for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoroethyl acetate
Reactant of Route 2
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